Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a bromophenyl group and a diethylamino group, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then reacted with diethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromophenyl and diethylamino groups into target molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the diethylamino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the diethylamino group, making it less versatile in certain synthetic applications.
N-(4-Chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
N-(4-Methylphenyl)acetamide: Contains a methyl group instead of bromine, affecting its chemical behavior and applications.
Uniqueness
Acetamide, N-(4-bromophenyl)-2-(diethylamino)-, monohydrochloride is unique due to the presence of both bromophenyl and diethylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
Properties
CAS No. |
74816-29-8 |
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Molecular Formula |
C12H18BrClN2O |
Molecular Weight |
321.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O.ClH/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H,14,16);1H |
InChI Key |
KJUFIMUTHXYESP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
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